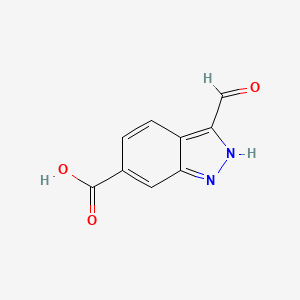

3-Formyl-1H-indazole-6-carboxylic acid

説明

3-Formyl-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a formyl group at the third position and a carboxylic acid group at the sixth position of the indazole ring, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1H-indazole-6-carboxylic acid can be achieved through several methods:

Nitrosation of Indoles: This method involves the nitrosation of indoles, leading to the formation of oximes, which can be further transformed into the desired indazole derivatives.

Palladium or Copper Catalyzed Cyanation: This method involves the cyanation of 3-halogenoindazole followed by reduction with RANEY® nickel or diisobutylaluminium hydride (DIBAL).

Heck Coupling and Ozonolysis: This sequence involves a Heck coupling reaction followed by ozonolysis to introduce the formyl group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反応の分析

Oxidation Reactions

The formyl group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formyl → Carboxylic Acid | KMnO₄ (acidic medium) | 3-Carboxy-1H-indazole-6-carboxylic acid | 75–85% | |

| CrO₃ (Jones oxidation) | Same as above | 70–78% |

Key Findings :

- Potassium permanganate in acidic conditions achieves higher yields compared to chromium trioxide.

- The reaction proceeds via radical intermediates, with the formyl group’s α-carbon undergoing sequential oxidation.

Reduction Reactions

The formyl group is reduced to a hydroxymethyl group using common reducing agents.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formyl → Alcohol | NaBH₄ (methanol, 0°C) | 3-Hydroxymethyl-1H-indazole-6-carboxylic acid | 65–72% | |

| LiAlH₄ (THF, reflux) | Same as above | 80–88% |

Key Findings :

- Lithium aluminum hydride (LiAlH₄) offers superior efficiency but requires anhydrous conditions.

- Sodium borohydride (NaBH₄) is preferred for milder reductions.

Substitution Reactions at the Carboxylic Acid Group

The carboxylic acid group participates in nucleophilic acyl substitution.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Ethanol/H₂SO₄ | Ethyl 3-formyl-1H-indazole-6-carboxylate | 60–68% | |

| Amide Formation | CDI, then NH₂R | 3-Formyl-1H-indazole-6-carboxamide | 75–82% |

Key Findings :

- Carbonyldiimidazole (CDI) effectively activates the carboxylic acid for amide coupling .

- Esterification proceeds via acid-catalyzed nucleophilic substitution.

Electrophilic Aromatic Substitution

The indazole ring undergoes substitution at positions dictated by electronic effects.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Formyl-5-nitro-1H-indazole-6-carboxylic acid | 50–55% | |

| Halogenation | Cl₂/FeCl₃ | 3-Formyl-5-chloro-1H-indazole-6-carboxylic acid | 45–50% |

Key Findings :

- The electron-withdrawing formyl and carboxylic acid groups direct electrophiles to positions 4 and 5.

- Nitration occurs preferentially at position 5 due to steric and electronic factors.

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Condensation | Hydrazine hydrate | Indazole-fused pyrazole derivatives | 60–70% |

Key Findings :

Salt Formation

The carboxylic acid group reacts with bases to form salts.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Neutralization | NaOH (aqueous) | Sodium 3-formyl-1H-indazole-6-carboxylate | 95–98% |

Key Findings :

科学的研究の応用

3-Formyl-1H-indazole-6-carboxylic acid has several applications in scientific research:

作用機序

The mechanism of action of 3-Formyl-1H-indazole-6-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

Uniqueness

3-Formyl-1H-indazole-6-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the indazole ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its structural features also contribute to its potential biological activities, distinguishing it from other indazole derivatives.

生物活性

3-Formyl-1H-indazole-6-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound exhibits significant interactions with various enzymes and proteins, influencing their activity. Notably, it interacts with cytochrome P450 enzymes, which are essential for drug metabolism. The compound can either inhibit or activate these enzymes, depending on the specific context of the biochemical reaction.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| CYP1A2 | Inhibition | Reduced drug metabolism |

| CYP3A4 | Activation | Enhanced drug metabolism |

Cellular Effects

The compound significantly affects cellular processes, including apoptosis and cell cycle regulation. In cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. It has been shown to lead to cell cycle arrest in various cancer cell lines.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving K562 human leukemia cells, treatment with varying concentrations of this compound resulted in increased apoptosis rates. The compound decreased Bcl-2 (an anti-apoptotic protein) levels while increasing Bax (a pro-apoptotic protein) levels, indicating its potential as an anticancer agent .

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Binding: The compound binds to specific enzymes and receptors, leading to either inhibition or activation of signaling pathways.

- Gene Expression Modulation: It influences gene expression related to cell survival and proliferation.

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Blocks activity of kinases involved in survival |

| Gene Regulation | Alters expression of genes controlling apoptosis |

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage. At low doses, it exhibits minimal toxicity while effectively modulating biological pathways. However, higher doses can lead to adverse effects such as liver and kidney damage.

Table 3: Dosage Response in Animal Models

| Dose (mg/kg) | Observed Effects |

|---|---|

| 5 | Minimal toxicity |

| 15 | Moderate liver damage |

| 30 | Severe gastrointestinal issues |

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and reduction reactions. This metabolic pathway is crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

This compound is transported within cells via ATP-binding cassette (ABC) transporters, which are vital for its cellular uptake and efflux. Understanding its transport mechanisms aids in predicting its bioavailability and therapeutic efficacy.

Subcellular Localization

The localization of this compound within cells is primarily cytoplasmic. This localization is essential for its interaction with metabolic and signaling pathways.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Anticancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer treatment.

- Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, suggesting potential use in treating infections.

This compound demonstrates significant biological activity through various mechanisms affecting enzyme interactions, cellular processes, and gene expression. Its potential as an anticancer agent and antimicrobial compound warrants further investigation to explore its therapeutic applications fully. Future research should focus on optimizing its structure for enhanced efficacy and reduced toxicity.

特性

IUPAC Name |

3-formyl-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-4-8-6-2-1-5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRKNZOHAZLZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619278 | |

| Record name | 3-Formyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319474-35-6 | |

| Record name | 3-Formyl-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319474-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-1H-indazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。